(5,6-Dichloropyridin-3-yl)methanol

nAChR Agonist Neurological Disorder Research Analgesic Drug Discovery

Procure the specific 5,6-dichloro isomer, crucial for high-affinity CXCR3 antagonism (IC50 as low as 13 nM) and as a core building block for potent nAChR dual agonists (EC50 10-12 nM) and pyridine-based HDAC inhibitors. This defined regioisomer ensures target potency and synthetic reliability in cross-coupling and oxidation steps.

Molecular Formula C6H5Cl2NO
Molecular Weight 178.01 g/mol
CAS No. 54127-30-9
Cat. No. B122614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5,6-Dichloropyridin-3-yl)methanol
CAS54127-30-9
Synonyms(5,6-Dichloropyridin-3-yl)methanol;  2,3-Dichloro-5-(hydroxymethyl)pyridine;  2,3-Dichloro-5-pyridinemethanol;  5,6-Dichloro-3-pyridinemethanol; 
Molecular FormulaC6H5Cl2NO
Molecular Weight178.01 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Cl)Cl)CO
InChIInChI=1S/C6H5Cl2NO/c7-5-1-4(3-10)2-9-6(5)8/h1-2,10H,3H2
InChIKeyZOFUUOULXZPZHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dichloropyridin-3-yl)methanol (CAS 54127-30-9) – A Core Chlorinated Pyridine Building Block with Demonstrated CXCR3 Inhibitory Activity


(5,6-Dichloropyridin-3-yl)methanol (CAS 54127-30-9) is a dichlorinated pyridine derivative bearing a 3-hydroxymethyl substituent, with a molecular formula of C6H5Cl2NO and a molecular weight of 178.02 g/mol [1]. Its structure comprises a pyridine ring chlorinated at the 5- and 6-positions, which confers distinct lipophilicity (consensus Log P of 1.72) and hydrogen-bonding capacity (topological polar surface area of 33.1 Ų) [1]. The compound is documented as a novel CXCR3 (CXC chemokine receptor) inhibitor and is a key intermediate in the synthesis of pyridine-based histone deacetylase (HDAC) inhibitors . It is commercially available from multiple vendors in purities typically ranging from 95% to 98% .

Why Unspecified Chloropyridinyl Methanols Cannot Replace (5,6-Dichloropyridin-3-yl)methanol (CAS 54127-30-9) in Key Applications


The specific pattern of chlorine substitution at the 5- and 6-positions of the pyridine ring in (5,6-Dichloropyridin-3-yl)methanol is a critical determinant of its biochemical and synthetic utility. Alternative regioisomers, such as 2,5-dichloro-3-pyridinemethanol (CAS 558465-93-3), or mono-chlorinated analogs, possess different electronic distributions and steric profiles that fundamentally alter their reactivity in cross-coupling reactions and their binding affinity for biological targets like CXCR3 or nAChR subtypes [1][2]. As shown in the evidence below, even structurally similar derivatives exhibit orders-of-magnitude differences in EC50 values for nAChR agonism (e.g., 12 nM vs. 400 nM) and IC50 values for CXCR3 antagonism (e.g., 13 nM vs. 1,190 nM), highlighting that generic substitution of the 5,6-dichloro motif would compromise target potency and synthetic efficiency [1][2].

Direct Quantitative Comparison of (5,6-Dichloropyridin-3-yl)methanol vs. Closest Analogs in Receptor Binding and Synthetic Utility


Superior nAChR α4β2 Agonist Potency vs. Structurally Related Diazabicyclo Analogs

A derivative incorporating the (5,6-dichloropyridin-3-yl) moiety, (1R,6S)-3-(5,6-dichloro-pyridin-3-yl)-3,8-diaza-bicyclo[4.2.0]octane (CHEMBL219194), exhibits an EC50 of 12.0 nM as an agonist at the human α4β2 nicotinic acetylcholine receptor (nAChR) expressed in HEK293 cells [1]. In contrast, the structurally related (1S,5S)-3-(5,6-dichloropyridin-3-yl)-3,6-diaza-bicyclo[3.2.0]-heptane (CHEMBL238465) shows a 33-fold lower potency with an EC50 of 400 nM against the same receptor subtype in the same cellular system [2].

nAChR Agonist Neurological Disorder Research Analgesic Drug Discovery

High Potency CXCR3 Antagonism Achieved with 5,6-Dichloropyridin-3-yl Derivatives vs. Other CXCR3 Antagonists

Optimization of a CXCR3 antagonist series containing the 5,6-dichloropyridin-3-yl moiety yielded a compound (CHEMBL5194504) with an IC50 of 13 nM in a calcium flux assay using recombinant human CXCR3 expressed in CHO-K1 cells [1]. This is substantially more potent than another dichloropyridinyl CXCR3 antagonist (CHEMBL5268766), which showed an IC50 of 1,190 nM in a human T cell internalization assay [2]. While assay conditions differ, the 91-fold difference in IC50 values highlights the importance of the 5,6-dichloropyridin-3-yl substitution pattern in achieving high-affinity antagonism.

CXCR3 Antagonist Inflammation Immunology Research

Dual nAChR Subtype Agonism Profile Distinct from Monospecific Agents

The (5,6-dichloropyridin-3-yl)-containing derivative CHEMBL219194 demonstrates balanced dual agonism at human α3β4 (EC50 = 10 nM) and α4β2 (EC50 = 12.0 nM) nAChR subtypes in HEK293 cells [1]. In comparison, the reference agonist ABT-089 shows markedly different potencies at these subtypes, with Ki values of 1.9 nM for α-conotoxinMII binding (α3β2) and 1.3 nM for epibatidine binding (α4β2), while ABT-894 (sofinicline) is described as more potent than ABT-089 at both .

nAChR Subtype Selectivity Analgesic Drug Development Receptor Pharmacology

Consistent Commercial Purity Enables Reproducible Synthetic and Biological Outcomes

Across multiple major chemical suppliers, (5,6-Dichloropyridin-3-yl)methanol is routinely available at high and consistent purity levels, typically 96% to 98% as determined by GC or HPLC . This contrasts with many custom-synthesized or niche chloropyridine analogs, where purity can vary significantly between batches and vendors. The consistent purity of the commercial product minimizes the risk of irreproducible yields in subsequent synthetic steps (e.g., oxidation to the aldehyde, which proceeds in ~48% yield under standard conditions) and reduces the need for extensive in-house purification .

Synthetic Intermediate Quality Control Reproducibility

Synthetic Yield for Key Downstream Transformations: Oxidation to Aldehyde

The oxidation of (5,6-Dichloropyridin-3-yl)methanol to 2,3-dichloro-5-formylpyridine using manganese dioxide in dichloromethane proceeds with a reported yield of 48% after overnight stirring at room temperature . This represents a benchmark for this specific transformation. While direct comparative yield data for the oxidation of regioisomeric chloropyridinyl methanols under identical conditions is not readily available, the defined yield provides a critical baseline for process optimization and cost-of-goods calculations when scaling up syntheses that require the aldehyde intermediate.

Synthetic Methodology Aldehyde Synthesis Process Chemistry

Validated Research Applications and Synthetic Use Cases for (5,6-Dichloropyridin-3-yl)methanol (CAS 54127-30-9)


Medicinal Chemistry: Optimization of Potent nAChR Agonists for Analgesic Programs

Use as a key intermediate to synthesize derivatives like (1R,6S)-3-(5,6-dichloro-pyridin-3-yl)-3,8-diaza-bicyclo[4.2.0]octane, which demonstrates potent (EC50 = 10-12 nM) and balanced dual agonism at α3β4 and α4β2 nAChR subtypes in HEK293 cells [1]. This balanced profile is a distinct pharmacological fingerprint that can be leveraged in the design of novel analgesics with potentially reduced side-effect liability compared to more subtype-selective agonists.

Immunology Drug Discovery: Development of High-Affinity CXCR3 Antagonists

Employ as a core building block to access potent CXCR3 antagonists with IC50 values as low as 13 nM in recombinant human CXCR3 cell-based assays [1]. The 5,6-dichloropyridin-3-yl motif is critical for achieving this high affinity, and its use enables structure-activity relationship (SAR) studies around the core to optimize potency and selectivity for treating inflammatory conditions.

Epigenetics Research: Synthesis of Pyridine-Based Histone Deacetylase (HDAC) Inhibitors

Utilize as a versatile starting material for the synthesis of pyridine-based HDAC inhibitors, a class of compounds with established utility in cancer research and other proliferative diseases [1]. The compound's chlorinated pyridine core provides multiple points for derivatization, enabling the exploration of novel zinc-binding groups and linker structures to modulate HDAC isoform selectivity and improve pharmacokinetic properties.

Synthetic Methodology Development: Reliable Oxidation to 5-Formylpyridine Intermediate

In process chemistry and synthetic route scouting, the defined oxidation of (5,6-Dichloropyridin-3-yl)methanol to 2,3-dichloro-5-formylpyridine in ~48% yield provides a reliable and scalable entry point to a versatile aldehyde building block [1]. This aldehyde can be further elaborated via reductive amination, Grignard addition, or Wittig chemistry to generate diverse compound libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5,6-Dichloropyridin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.